3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide
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Overview
Description
3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is known for its biological activity, and a phenoxybenzamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide typically involves the cyclization of thiophene-2-carboxamides with formic acid or other one-carbon source reagents . The reaction conditions often include heating under reflux in solvents like 1,4-dioxane, with a catalytic amount of triethylamine . The process may also involve electrophilic activation of amides using reagents such as 2-chloropyridine and trifluoromethanesulfonic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This includes the use of large-scale reactors for the cyclization process and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thieno[2,3-d]pyrimidine core or the phenoxybenzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of
Biological Activity
3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₅N₃OS
- CAS Number : 35978-39-3
The compound is believed to exert its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. In particular, it has shown promise as a Pim kinase inhibitor , which plays a crucial role in cancer cell proliferation and survival.
Antiproliferative Effects
Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that related compounds within the thienopyrimidine class inhibit the growth of K562 and MV4-11 cells with submicromolar EC50 values. Although specific EC50 values for this compound are not extensively documented, its structural analogs have shown similar activity profiles .
Kinase Inhibition
The compound's structural features suggest it may inhibit serine/threonine kinases such as Pim-1, Pim-2, and Pim-3. These kinases are often overexpressed in hematopoietic malignancies. Compounds with similar thienopyrimidine scaffolds have demonstrated K(i) values in the nanomolar range against these targets, indicating a strong potential for therapeutic application in oncology .
Case Studies
- In vitro Studies : In one study involving various thienopyrimidine derivatives, compounds were tested for their ability to inhibit the proliferation of cancer cell lines. The results indicated that those with structural similarities to this compound showed significant inhibition of cell growth at low concentrations (e.g., EC50 values around 1.7 µM) against K562 cells .
- In vivo Pharmacokinetics : Another study assessed the pharmacokinetic properties of a related compound in CD-1 mice. The compound exhibited a bioavailability of approximately 76% after oral administration and demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles including good permeability and modest protein binding .
Comparative Analysis Table
Compound Name | Biological Activity | EC50 (µM) | K(i) (nM) | Target Kinase |
---|---|---|---|---|
This compound | Antiproliferative | TBD | TBD | Pim Kinases |
Benzothienopyrimidinone 14j | Antiproliferative | 1.7 | 0.5 (Pim-3) | Pim Kinases |
Compound I-8 | RET Kinase Inhibitor | TBD | TBD | RET Kinase |
Properties
IUPAC Name |
3-phenoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18(22-17-16-9-10-25-19(16)21-12-20-17)13-5-4-8-15(11-13)24-14-6-2-1-3-7-14/h1-12H,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTJRQSZOZOQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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